molecular formula C7H5KN4O2 B3339712 Potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate CAS No. 1171992-33-8

Potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

Cat. No.: B3339712
CAS No.: 1171992-33-8
M. Wt: 216.24 g/mol
InChI Key: QMYPIAMICRAMQO-UHFFFAOYSA-M
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Description

Potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a triazole ring fused to a pyrimidine ring, with a carboxylate group and a potassium ion. Its molecular formula is C7H6KN4O2, and it has a molecular weight of 216.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methyl-1H-[1,2,4]triazole-3-carboxylic acid with potassium hydroxide in an aqueous medium. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole or pyrimidine rings.

    Substitution: The carboxylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: In chemistry, potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine: Its triazole-pyrimidine core is known for its bioactivity, including antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including as a catalyst or intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

Uniqueness: Potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

potassium;5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2.K/c1-4-5(6(12)13)2-8-7-10-9-3-11(4)7;/h2-3H,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYPIAMICRAMQO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NN=CN12)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5KN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
Reactant of Route 2
Potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
Reactant of Route 3
Potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
Reactant of Route 4
Potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

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